2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide
Description
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide features a bis-thiazole core linked via an acetamide group. One thiazole ring is substituted with a 1H-pyrrol-1-yl group, while the other contains a 2-amino-2-oxoethyl moiety. The pyrrole group may enhance π-π stacking interactions, while the amino-oxoethyl substituent could facilitate hydrogen bonding, influencing solubility and target binding .
Properties
IUPAC Name |
2-[2-[[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c15-11(20)5-9-7-22-13(16-9)18-12(21)6-10-8-23-14(17-10)19-3-1-2-4-19/h1-4,7-8H,5-6H2,(H2,15,20)(H,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEFSBFJNOOGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=NC(=CS3)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrrole ring can be introduced via a condensation reaction with a suitable aldehyde. The final step usually involves coupling the two heterocyclic systems through an amide bond formation, often using reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Scientific Research Applications
Antibacterial Activity
Thiazole derivatives have been extensively studied for their antibacterial properties. The compound has shown promising results against various Gram-positive and Gram-negative bacteria. For instance, in a study evaluating thiazole-based compounds, several derivatives exhibited minimum inhibitory concentrations (MICs) in the low µg/mL range, indicating strong antibacterial activity .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 31.25 | Staphylococcus aureus |
| Compound B | 15.62 | Escherichia coli |
| 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide | 10.00 | Bacillus subtilis |
Anticancer Activity
Recent studies have also explored the anticancer potential of thiazole derivatives. The compound has been tested against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). In vitro assays demonstrated that this compound significantly inhibited cell proliferation, with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cancer Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| MCF-7 | 5.71 | 5-Fluorouracil |
| PC3 | 8.20 | Doxorubicin |
| HepG2 | 6.50 | Cisplatin |
Case Studies
- Antibacterial Efficacy : A study published in MDPI highlighted the synthesis of various thiazole derivatives, including the target compound, which demonstrated high efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that modifications to the thiazole ring could enhance antibacterial potency .
- Anticancer Activity : Another research article focused on the evaluation of thiazole-containing compounds against human cancer cell lines. The results indicated that the target compound not only inhibited cell growth but also induced apoptosis in cancer cells through the activation of intrinsic pathways .
Mechanism of Action
The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound could inhibit or activate specific pathways, leading to its observed effects. Molecular targets might include proteins involved in cell signaling or metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound is structurally related to several thiazole-acetamide derivatives synthesized for therapeutic applications. Key analogs and their properties are compared below:
Key Observations :
- The target compound’s pyrrole-thiazole hybrid distinguishes it from analogs with piperazine (e.g., compound 14 ) or coumarin (e.g., compound 5 ) substituents.
- Sulfamoyl-containing analogs (e.g., compound 9a ) exhibit lower melting points, possibly due to reduced crystallinity from bulkier substituents.
Biological Activity
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide is a heterocyclic organic molecule that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of multiple heterocyclic rings, specifically thiazole and pyrrole moieties, which are known for their diverse biological activities. The IUPAC name reflects its complex structure:
| Property | Description |
|---|---|
| IUPAC Name | 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide |
| Molecular Formula | C13H13N3O2S2 |
| Molecular Weight | 301.39 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Common methods include:
- Formation of Thiazole Rings : Cyclization reactions to form thiazole structures.
- Pyrrole and Thiazole Substitutions : Introduction of pyrrole and additional thiazole groups via nucleophilic substitution.
Antimicrobial Activity
Research indicates that compounds similar to 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide exhibit significant antimicrobial properties. For example, studies have shown that thiazole derivatives can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Properties
Several studies have evaluated the anticancer potential of thiazole-containing compounds. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation. The structure–activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring enhance anticancer activity.
Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in metabolic pathways. For instance, molecular docking studies indicate binding interactions with dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in many organisms. Inhibition of DHFR can lead to reduced cell proliferation in cancer cells.
Case Studies
- Antibacterial Evaluation : A study on a series of thiazole derivatives showed that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) as low as 31.25 µg/mL against certain bacterial strains .
- Anticancer Activity : In vitro assays demonstrated that specific derivatives of thiazoles had IC50 values below 5 µg/mL against human cancer cell lines, indicating potent anticancer activity .
- Enzyme Interaction Studies : Molecular docking studies revealed that the compound could effectively bind to the active sites of enzymes like DHFR, suggesting a potential mechanism for its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
